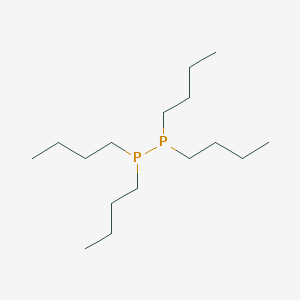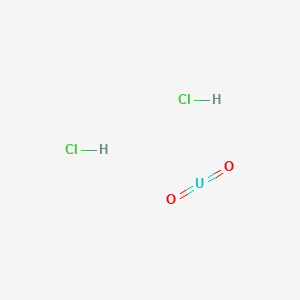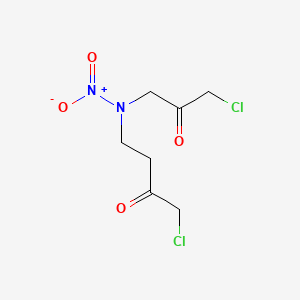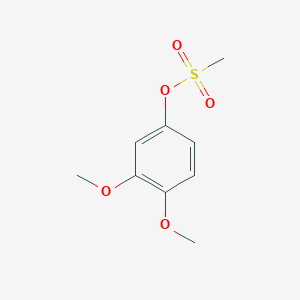
Tetrabutyldiphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutyldiphosphine is an organophosphorus compound with the chemical formula ( \text{C}{16}\text{H}{36}\text{P}_2 ) It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to four butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabutyldiphosphine can be synthesized through the reaction of butylmagnesium chloride with phosphorus trichloride. The general reaction is as follows: [ \text{2 BuMgCl} + \text{PCl}_3 \rightarrow \text{Bu}_2\text{P-PBu}_2 + \text{MgCl}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents, such as butylmagnesium chloride, reacting with phosphorus trichloride under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Types of Reactions:
-
Oxidation: this compound readily undergoes oxidation to form this compound oxide. [ \text{Bu}_2\text{P-PBu}_2 + \text{O}_2 \rightarrow \text{Bu}_2\text{P(O)-P(O)Bu}_2 ]
-
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various alkyl or aryl substituted diphosphines.
Applications De Recherche Scientifique
Tetrabutyldiphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme mimetics and phosphine-based drug delivery systems.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the synthesis of other organophosphorus compounds and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which tetrabutyldiphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Tributylphosphine: Similar in structure but contains only one phosphorus atom bonded to three butyl groups.
Triphenylphosphine: Contains three phenyl groups bonded to a single phosphorus atom.
Trimethylphosphine: Contains three methyl groups bonded to a single phosphorus atom.
Uniqueness: Tetrabutyldiphosphine is unique due to the presence of two phosphorus atoms, which allows it to form bidentate ligands. This property enhances its ability to stabilize metal complexes and participate in a wider range of catalytic processes compared to its mono-phosphine counterparts.
Propriétés
Numéro CAS |
13904-54-6 |
|---|---|
Formule moléculaire |
C16H36P2 |
Poids moléculaire |
290.40 g/mol |
Nom IUPAC |
dibutyl(dibutylphosphanyl)phosphane |
InChI |
InChI=1S/C16H36P2/c1-5-9-13-17(14-10-6-2)18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clé InChI |
KSXOEMLGLVVDAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)P(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)



![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)


![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
